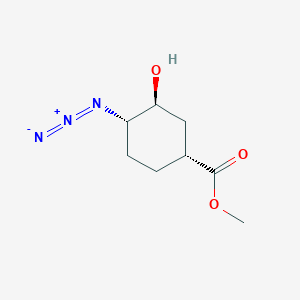
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate: is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃), which is known for its reactivity and utility in various chemical reactions. This particular compound features a cyclohexane ring with hydroxyl and azido substituents, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative that has the desired stereochemistry.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the cyclohexane ring.
Azidation: The hydroxyl group is then converted to an azido group using reagents such as sodium azide (NaN₃) under appropriate conditions.
Esterification: The carboxyl group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted cyclohexane derivatives.
科学研究应用
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of azido group reactivity and its incorporation into biomolecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo:
Cycloaddition Reactions: Such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction: To form amines, which can then participate in further chemical transformations.
相似化合物的比较
Similar Compounds
rac-methyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate: Similar structure but with an aminomethyl group instead of an azido group.
rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate: Contains a bicyclic structure with an azido group.
Uniqueness
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and azido groups on the cyclohexane ring. This combination of functional groups makes it a valuable intermediate for synthesizing a wide range of chemical compounds.
属性
分子式 |
C8H13N3O3 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC 名称 |
methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13N3O3/c1-14-8(13)5-2-3-6(10-11-9)7(12)4-5/h5-7,12H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChI 键 |
ZUHPYYPMHWSMQW-VQVTYTSYSA-N |
手性 SMILES |
COC(=O)[C@@H]1CC[C@@H]([C@H](C1)O)N=[N+]=[N-] |
规范 SMILES |
COC(=O)C1CCC(C(C1)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


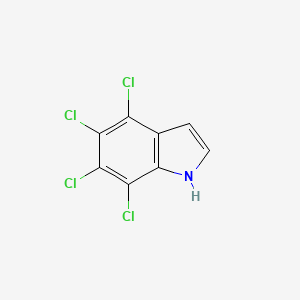
![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
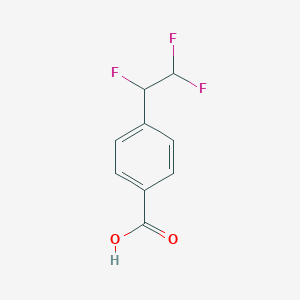
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
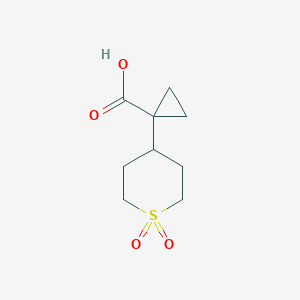
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
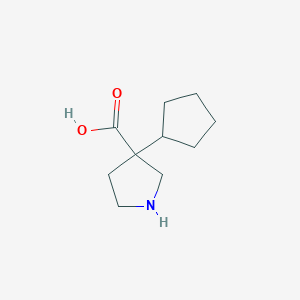
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
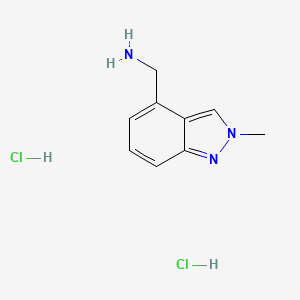
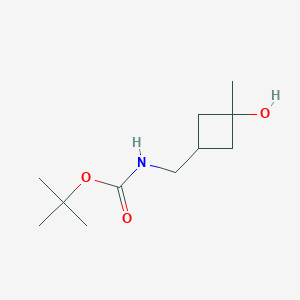
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
